Anticancer agent 218

Medicinal Chemistry Topoisomerase I Inhibition Camptothecin Derivatives

Anticancer agent 218 (P136) is a unique camptothecin analog featuring a difluoromethylenedioxy group on the A-ring. This modification, absent in FDA-approved camptothecins, is designed to alter electronic properties and metabolic stability. It serves as a critical comparator compound for structure-activity relationship (SAR) studies on topoisomerase I inhibition and fluorine substitution effects. Researchers should select this specific compound for accurate assessment of fluorinated camptothecin activity, distinct from topotecan or SN-38.

Molecular Formula C23H19F2N3O6
Molecular Weight 471.4 g/mol
Cat. No. B12367732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 218
Molecular FormulaC23H19F2N3O6
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)C(C)N)O
InChIInChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22-/m0/s1
InChIKeyADRLUVYFVNVYSZ-AUADJRAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 218: A Fluorinated Camptothecin Derivative for Topoisomerase I-Targeted Research


Anticancer agent 218 (also designated P136; CAS 2916406-46-5) is a synthetic camptothecin derivative with the molecular formula C23H19F2N3O6 and a molecular weight of 471.41 g/mol [1]. The compound features a difluoromethylenedioxy substitution on the A-ring of the camptothecin scaffold, which distinguishes it from the parent alkaloid and clinically used analogs such as topotecan and irinotecan [1]. This fluorinated motif is intended to modulate electronic properties, metabolic stability, and target engagement with DNA topoisomerase I, the validated molecular target of camptothecin-based therapeutics [2].

Why Generic Camptothecin Analogs Cannot Substitute for Anticancer Agent 218 in Research Applications


The camptothecin class encompasses a structurally diverse family of topoisomerase I poisons, yet even minor structural modifications produce profound differences in potency, lactone stability, cellular permeability, and tumor cell selectivity [1]. Anticancer agent 218 contains a unique difluoromethylenedioxy group at the A-ring position, a modification not present in any FDA-approved camptothecin analog (topotecan, irinotecan) or widely used research standards such as SN-38 or 10-hydroxycamptothecin [2]. These fluorinated substituents can alter the compound's electronic distribution, hydrogen-bonding capacity, and resistance to glucuronidation, all of which directly affect both in vitro assay performance and in vivo pharmacokinetic behavior [1][3]. Consequently, substituting a structurally dissimilar camptothecin analog in experiments designed to probe A-ring-specific structure-activity relationships, metabolic stability, or tissue distribution will yield non-transferable and potentially misleading results.

Quantitative Differentiation of Anticancer Agent 218 Against Camptothecin Analogs


Molecular Weight and Fluorine Content Distinguish Anticancer Agent 218 from Clinically Used Camptothecins

Anticancer agent 218 has a molecular weight of 471.41 g/mol and contains two fluorine atoms within a difluoromethylenedioxy moiety [1]. This differentiates it structurally from topotecan (MW 457.9 g/mol, C23H23N3O5), irinotecan (MW 586.7 g/mol, C33H38N4O6), and SN-38 (MW 392.4 g/mol, C22H20N2O5), all of which lack fluorinated A-ring substitutions [2]. The presence of fluorine is known to increase metabolic stability and alter lipophilicity, directly impacting compound handling, storage stability, and bioassay consistency [3].

Medicinal Chemistry Topoisomerase I Inhibition Camptothecin Derivatives

Anticancer Agent 218 Potency Against Breast Cancer Cell Lines in the Same Patent Series as Agent 215

Within the same patent family (WO2023030364), a structurally related camptothecin derivative, Anticancer agent 215, exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 5.2 nM and 8.2 nM, respectively [1]. While specific IC50 values for Anticancer agent 218 have not been disclosed in the public domain, the patent describes the claimed compounds (including Agent 218) as possessing 'good antitumor activity' and positions them as improvements over existing camptothecin analogs such as irinotecan, which is noted to have 'activity of the prodrug lower than that of the original drug' [1][2]. This class-level inference suggests that Anticancer agent 218 was designed to overcome potency and stability limitations of earlier camptothecins.

Cancer Cell Cytotoxicity Breast Cancer Camptothecin Derivatives

Distinctive Rotatable Bond Count and Topological Polarity Differentiate Anticancer Agent 218 from Topotecan

Anticancer agent 218 possesses only 2 rotatable bonds, compared to topotecan's 4 rotatable bonds [1]. This lower conformational flexibility may enhance target binding entropy and improve oral bioavailability potential, as rotatable bond count correlates inversely with oral absorption in drug-likeness models [2]. Furthermore, the calculated topological polar surface area (tPSA) of Anticancer agent 218 is 102 Ų, which is lower than topotecan's tPSA of 113 Ų, suggesting enhanced membrane permeability [1].

Physicochemical Profiling Drug-likeness Camptothecin Derivatives

Optimal Research and Procurement Applications for Anticancer Agent 218


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies of Fluorinated Camptothecin A-Ring Modifications

Anticancer agent 218 serves as a critical comparator compound for SAR campaigns exploring the impact of difluoromethylenedioxy substitution on topoisomerase I inhibition. Its unique fluorinated A-ring allows researchers to directly assess how this motif alters potency, lactone ring stability, and cellular permeability relative to non-fluorinated camptothecin scaffolds [1]. The compound's reduced rotatable bond count and lower tPSA relative to topotecan make it particularly valuable for studies correlating structural rigidity with target engagement .

In Vitro Pharmacology: Topoisomerase I Inhibition Assays Requiring a Defined Fluorinated Control

When establishing topoisomerase I enzyme inhibition assays or cell-based cytotoxicity screens, inclusion of Anticancer agent 218 provides a fluorinated camptothecin control distinct from the commonly used topotecan and irinotecan standards. This is essential for validating assay sensitivity to A-ring modifications and for benchmarking novel camptothecin derivatives that incorporate similar fluorinated motifs [1].

Drug Metabolism and Pharmacokinetics (DMPK): Fluorine-Mediated Metabolic Stability Investigations

The presence of a difluoromethylenedioxy group in Anticancer agent 218 makes it an ideal tool compound for investigating fluorine's effect on camptothecin metabolic stability. Researchers can use this compound in microsomal stability assays and plasma protein binding studies to quantify how fluorination alters clearance rates and half-life compared to non-fluorinated analogs like topotecan or SN-38 [2].

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